2-Ethyl-2-methyl-4-(prop-2-enoxymethyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-methyl-4-(prop-2-enoxymethyl)-1,3-dioxolane is an organic compound belonging to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at adjacent positions. These compounds are known for their stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methyl-4-(prop-2-enoxymethyl)-1,3-dioxolane typically involves the reaction of an appropriate diol with an aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring.
Industrial Production Methods
Industrial production methods for dioxolanes often involve continuous flow processes to ensure high yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-methyl-4-(prop-2-enoxymethyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring into diols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-enoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of diols.
Substitution: Formation of substituted dioxolanes.
Scientific Research Applications
2-Ethyl-2-methyl-4-(prop-2-enoxymethyl)-1,3-dioxolane has various applications in scientific research, including:
Chemistry: Used as a protecting group for diols in organic synthesis.
Biology: Studied for its potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism by which 2-Ethyl-2-methyl-4-(prop-2-enoxymethyl)-1,3-dioxolane exerts its effects depends on its specific application. In organic synthesis, it acts as a protecting group by forming stable cyclic structures with diols. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: Another cyclic ether with similar stability and reactivity.
1,3-Dioxolane: The parent compound of the dioxolane family.
2-Methyl-1,3-dioxolane: A closely related compound with a similar structure.
Uniqueness
2-Ethyl-2-methyl-4-(prop-2-enoxymethyl)-1,3-dioxolane is unique due to its specific substituents, which confer distinct chemical properties and reactivity compared to other dioxolanes. Its prop-2-enoxymethyl group, in particular, allows for unique substitution reactions that are not possible with simpler dioxolanes.
Properties
CAS No. |
65282-98-6 |
---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-ethyl-2-methyl-4-(prop-2-enoxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H18O3/c1-4-6-11-7-9-8-12-10(3,5-2)13-9/h4,9H,1,5-8H2,2-3H3 |
InChI Key |
ZTSUTPAUKYZUKU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OCC(O1)COCC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.